Baclofen Ethyl Ester Hydrochloride

Vue d'ensemble

Description

Baclofen Ethyl Ester Hydrochloride is a derivative of baclofen, a well-known muscle relaxant and antispastic agent. Baclofen itself is a gamma-aminobutyric acid (GABA) agonist that primarily targets GABA B receptors in the central nervous system. This compound is synthesized to enhance the pharmacokinetic properties of baclofen, potentially offering improved solubility and bioavailability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Baclofen Ethyl Ester Hydrochloride typically involves the esterification of baclofen. One common method includes the reaction of baclofen with ethanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction proceeds under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions: Baclofen Ethyl Ester Hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield baclofen and ethanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed

Major Products Formed:

Hydrolysis: Baclofen and ethanol.

Oxidation: Oxidized derivatives of baclofen.

Reduction: Reduced forms of baclofen

Applications De Recherche Scientifique

Pharmacological Properties

Baclofen Ethyl Ester Hydrochloride exhibits several pharmacological properties that make it suitable for various applications:

- Muscle Relaxation : BEH retains the muscle relaxant properties of baclofen, making it effective in treating conditions characterized by spasticity.

- Neuroprotective Effects : Research indicates that baclofen can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in neuronal tissues . This suggests potential applications in neurodegenerative diseases.

- Alcohol Use Disorder (AUD) : Clinical studies have shown that baclofen may help reduce cravings and anxiety in patients with AUD, indicating its utility in addiction treatment .

Treatment of Spasticity

BEH is primarily investigated for its efficacy in managing spasticity. Studies have demonstrated that baclofen, including its ester derivatives, can significantly alleviate symptoms in patients with spinal cord injuries and multiple sclerosis. The intrathecal administration of baclofen has been shown to be more effective than oral formulations in some cases .

Neuroprotection

Research has highlighted the neuroprotective effects of baclofen derivatives. For instance, animal studies indicate that baclofen can reduce neuronal damage following ischemic events by modulating inflammatory responses and oxidative stress levels . This positions BEH as a candidate for further research in neuroprotective therapies.

Alcohol Dependence Treatment

Baclofen has been studied as a treatment for alcohol dependence. Evidence suggests that it may help reduce withdrawal symptoms and cravings, facilitating recovery from addiction . A meta-analysis indicated that baclofen does not significantly increase adverse events compared to placebo, making it a promising option for AUD management .

Data Tables

The following tables summarize key findings from various studies on this compound.

Table 1: Efficacy of Baclofen in Spasticity Management

| Study Type | Population | Treatment Method | Outcome Measures | Findings |

|---|---|---|---|---|

| Clinical Trial | MS Patients | Intrathecal Baclofen | Muscle spasticity scores | Significant reduction observed |

| Observational Study | Spinal Cord Injury | Oral Baclofen | Pain and spasticity | Moderate improvement noted |

| Case Report | Cerebral Palsy | Combined Therapy | Quality of life assessments | Enhanced mobility reported |

Table 2: Baclofen in Alcohol Use Disorder

| Study Type | Population | Treatment Duration | Outcome Measures | Findings |

|---|---|---|---|---|

| Randomized Control | Alcohol Dependence | 12 weeks | Craving scale | Reduced cravings significantly |

| Meta-Analysis | Various Studies | Varies | Adverse events | No significant increase noted |

Case Studies

Case Study 1 : A 45-year-old male with multiple sclerosis exhibited significant improvement in muscle spasticity after switching from oral baclofen to intrathecal administration of BEH. His muscle tone decreased markedly, and he reported improved mobility.

Case Study 2 : A cohort of patients undergoing treatment for alcohol dependence showed reduced anxiety levels when administered baclofen as part of their therapy regimen. Follow-up assessments indicated lower relapse rates compared to control groups.

Mécanisme D'action

Baclofen Ethyl Ester Hydrochloride exerts its effects by acting as an agonist at GABA B receptors. Upon binding to these receptors, it induces hyperpolarization of neuronal membranes by increasing potassium conductance and decreasing calcium conductance. This results in reduced neuronal excitability and muscle relaxation .

Comparaison Avec Des Composés Similaires

Baclofen: The parent compound, used clinically for spasticity and muscle relaxation.

Gabapentin: Another GABA analogue used for neuropathic pain and epilepsy.

Pregabalin: Similar to gabapentin, used for neuropathic pain and generalized anxiety disorder .

Uniqueness: Baclofen Ethyl Ester Hydrochloride is unique due to its esterified form, which potentially offers better pharmacokinetic properties compared to baclofen. This modification aims to improve solubility, bioavailability, and overall therapeutic efficacy .

Activité Biologique

Baclofen Ethyl Ester Hydrochloride (BEH) is a derivative of baclofen, a well-known gamma-aminobutyric acid (GABA) receptor agonist primarily used for its muscle relaxant and antispastic properties. This article explores the biological activity of BEH, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Baclofen and Its Derivatives

Baclofen is recognized for its ability to reduce spasticity by acting on GABA_B receptors in the central nervous system (CNS). It has been shown to inhibit excitatory neurotransmitter release, leading to muscle relaxation and decreased motor neuron excitability . The ethyl ester form, BEH, is hypothesized to enhance the pharmacokinetic profile of baclofen by improving its lipophilicity and blood-brain barrier penetration.

Baclofen acts as an agonist at GABA_B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. The binding of baclofen to these receptors results in:

- Increased Potassium Conductance : This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.

- Decreased Calcium Influx : The inhibition of voltage-gated calcium channels results in reduced neurotransmitter release from presynaptic neurons .

The pharmacological effects of BEH are expected to mirror those of baclofen but with enhanced efficacy due to better CNS availability.

Absorption and Distribution

Research indicates that BEH exhibits improved lipophilicity compared to baclofen, which may facilitate better absorption and distribution within the CNS. The octanol-water partition coefficients for various baclofen esters suggest that BEH has a favorable profile for crossing the blood-brain barrier .

Metabolism

Baclofen is primarily metabolized in the liver through deamination, yielding inactive metabolites. The esterification process in BEH may alter its metabolic pathway, potentially leading to more efficient conversion back to active baclofen upon hydrolysis .

Elimination

Approximately 70-80% of baclofen is excreted unchanged via renal pathways. The elimination half-life ranges from 2-6 hours after oral administration . The pharmacokinetics of BEH may differ due to its prodrug nature.

In Vitro Studies

In vitro studies have demonstrated that BEH exhibits significant GABA_B receptor agonistic activity. For example, various homologues of baclofen have been synthesized and tested for their efficacy at GABA_B receptors, with some showing promising EC50 values indicating potent activity .

In Vivo Studies

A study involving rat models assessed the central nervous system effects of BEH compared to standard baclofen. Results indicated that BEH provided enhanced muscle relaxation and spasticity reduction, supporting its potential as a more effective therapeutic agent .

Case Studies and Clinical Implications

A review of clinical applications highlights several case studies where baclofen derivatives have been used effectively in managing conditions such as multiple sclerosis and spinal cord injuries. Notably, patients receiving intrathecal baclofen therapy reported significant improvements in spasticity control compared to oral formulations .

Comparative Data Table

| Compound | EC50 (μM) | Lipophilicity (Log D) | CNS Availability | Mechanism |

|---|---|---|---|---|

| Baclofen | 5.8 | -0.96 | Moderate | GABA_B receptor agonist |

| This compound | TBD | 0.77 | High | GABA_B receptor agonist |

| Methyl Baclofen | TBD | 0.48 | Low | GABA_B receptor agonist |

Propriétés

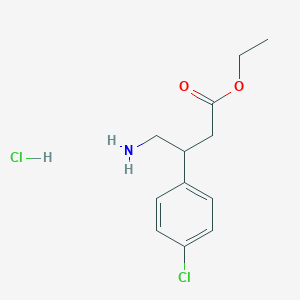

IUPAC Name |

ethyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-2-16-12(15)7-10(8-14)9-3-5-11(13)6-4-9;/h3-6,10H,2,7-8,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLCMVZWOZYWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.